molecular formula C15H15N5O2S B2407814 2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894058-85-6

2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2407814
CAS No.: 894058-85-6
M. Wt: 329.38
InChI Key: WHIUGYJELHBESM-UHFFFAOYSA-N
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Description

The compound 2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide features a fused [1,2,4]triazolo[4,3-b]pyridazine core. Position 6 of the pyridazine ring is substituted with a 4-ethoxyphenyl group, while position 3 is linked via a thioether bridge to an acetamide moiety. This structure is synthesized through annulation strategies, as described for related triazolo-pyridazines .

Properties

IUPAC Name

2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-2-22-11-5-3-10(4-6-11)12-7-8-14-17-18-15(20(14)19-12)23-9-13(16)21/h3-8H,2,9H2,1H3,(H2,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIUGYJELHBESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multiple steps. One common method starts with the preparation of the triazolopyridazine core, which can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones. The ethoxyphenyl group is introduced via electrophilic aromatic substitution reactions, and the thioacetamide moiety is attached using thiolation reactions with suitable thiolating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thioacetamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where nucleophiles replace the ethoxy group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in inert atmospheres at low temperatures.

    Substitution: Various nucleophiles (e.g., amines, thiols); reactions may require catalysts or specific solvents to proceed efficiently.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Antitumor Activity

Research indicates significant antitumor activity associated with this compound and its analogs. Compounds in this class have shown the ability to inhibit key kinases involved in cancer cell proliferation:

  • Mechanism of Action : The compound targets pathways such as BRAF(V600E), EGFR, and Aurora-A kinase.
  • Inhibitory Potency : Derivatives have demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating potent inhibitory effects on tumor growth .

Anti-inflammatory Properties

In addition to its anticancer potential, 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide exhibits anti-inflammatory properties. Studies suggest that it can modulate inflammatory cytokines and pathways involved in chronic inflammation . This makes it a candidate for further exploration in treating inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Studies : A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner compared to controls.
  • Inflammation Models : In animal models of inflammation, treatment with this compound led to a marked reduction in inflammatory markers and symptoms, suggesting its potential use in chronic inflammatory conditions.
  • Kinase Inhibition Assays : In vitro assays demonstrated that the compound effectively inhibits specific kinases implicated in cancer progression, supporting its role as a therapeutic agent .

Mechanism of Action

The mechanism of action of 2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Biological Activity

2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic compound that belongs to the class of phenylpyridazines. Its unique structure incorporates a triazole ring fused with a pyridazine moiety, which is known for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C21H18FN5O2S
  • CAS Number : 721964-51-8
  • Key Features :
    • Contains both sulfur and nitrogen heteroatoms.
    • The ethoxyphenyl group enhances lipophilicity, potentially improving interaction with biological targets.

Antitumor Activity

Research indicates that compounds similar to 2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide exhibit significant antitumor properties. The triazole and pyridazine rings are associated with kinase inhibition, which is crucial in cancer therapy. For instance:

  • Mechanism : Inhibition of BRAF(V600E) and EGFR pathways has been documented in related pyrazole derivatives .
Compound NameStructureBiological Activity
N-(4-methoxyphenyl)-2-thioacetamideStructureAnticancer
5-(4-chlorophenyl)-1,2,4-triazolidine-3-thioneStructureAntimicrobial

Anti-inflammatory and Antimicrobial Effects

The compound has shown promise in anti-inflammatory applications by inhibiting nitric oxide (NO) production and TNF-α release in vitro. Additionally, its derivatives have demonstrated antimicrobial activity against various bacterial strains by disrupting cell membrane integrity .

Study on Antitumor Activity

A recent study synthesized several derivatives of triazole-pyridazine compounds and evaluated their efficacy against different cancer cell lines. The results indicated that certain modifications to the ethoxyphenyl group significantly enhanced cytotoxicity against breast cancer cells.

Mechanistic Insights

The mechanism of action involves the modulation of specific signaling pathways associated with cell proliferation and survival. For example:

  • Inhibition of Kinases : Compounds targeting Aurora-A kinase showed reduced tumor growth in animal models.

Future Directions

Research continues to explore the structure-activity relationships (SAR) of 2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide. Potential modifications may lead to improved selectivity and potency against various biological targets.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The substituent at position 6 of the triazolo-pyridazine core significantly impacts electronic and steric properties. Key analogs include:

Compound ID (from ) Substituent at Position 6 Core Structure Key Properties
Target Compound 4-Ethoxyphenyl [1,2,4]Triazolo[4,3-b]pyridazine Moderate lipophilicity (ethoxy group)
894037-84-4 4-Chlorophenyl [1,2,4]Triazolo[4,3-b]pyridazine Electron-withdrawing Cl enhances polarity
894049-45-7 4-Methoxyphenyl [1,2,4]Triazolo[4,3-b]pyridazine Methoxy’s electron-donating effect may improve solubility
  • Ethoxy vs. Chloro/Methoxy : The ethoxy group in the target compound offers a balance between lipophilicity and steric bulk compared to the smaller methoxy or polar chloro substituents. Ethoxy’s longer alkyl chain may enhance metabolic stability by resisting oxidative degradation .

Heterocyclic Core Variations

Analogous compounds with different heterocyclic cores exhibit distinct bioactivity profiles:

  • Triazolo-Pyridazine vs. Thiadiazole (): The compound N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenyl acetamide () replaces the triazolo-pyridazine with a thiadiazole ring. Triazolo-pyridazines, with fused aromatic systems, may exhibit stronger binding to hydrophobic pockets in biological targets .
  • Benzothiazine Derivatives () :

    • 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide features a benzothiazine core, which introduces a sulfur atom and a ketone group. This structure likely alters hydrogen-bonding capacity compared to the triazolo-pyridazine core .

Q & A

Q. Q1. What synthetic strategies are recommended for synthesizing 2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?

Methodological Answer:

  • Stepwise Functionalization : Begin with constructing the pyridazine core via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. Introduce the 4-ethoxyphenyl group using Suzuki-Miyaura coupling under Pd catalysis (optimized at 80–100°C in DMF/H2O) .
  • Thioether Linkage : Attach the thioacetamide moiety via nucleophilic substitution (e.g., using thiourea or NaSH in ethanol under reflux) .
  • Key Validation : Confirm intermediate purity using TLC/HPLC and characterize final products via <sup>1</sup>H/<sup>13</sup>C NMR, IR, and elemental analysis .

Q. Q2. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Techniques : Use <sup>1</sup>H NMR (DMSO-d6) to verify aromatic protons (δ 7.2–8.5 ppm) and the ethoxy group (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2). IR spectroscopy confirms C=S (1050–1250 cm<sup>−1</sup>) and triazole C=N (1500–1600 cm<sup>−1</sup>) stretches .
  • Elemental Analysis : Ensure C, H, N, S content matches theoretical values (e.g., C: ~55%, N: ~18%, S: ~10%) .
  • Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H]<sup>+</sup> at m/z ≈ 370–380 .

Q. Q3. What preliminary biological assays are suitable for evaluating this compound?

Methodological Answer:

  • Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .
  • Enzyme Inhibition : Assess activity against kinases or cytochrome P450 isoforms using fluorometric/colorimetric assays (e.g., NADPH depletion for CYP3A4) .
  • Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells (IC50 values) to prioritize non-toxic derivatives .

Advanced Research Questions

Q. Q4. How can reaction yields be optimized for the triazolo-pyridazine core synthesis?

Methodological Answer:

  • Solvent Selection : Replace DMF with DMAc or NMP to enhance solubility of aromatic intermediates .
  • Catalyst Screening : Test Pd(OAc)2 with XPhos or SPhos ligands to improve coupling efficiency (>80% yield) .
  • Microwave Assistance : Reduce reaction time (30 min vs. 12 h) for cyclocondensation steps at 150°C .

Q. Q5. How to resolve contradictions in reported toxicity data for structurally analogous triazolo-pyridazines?

Methodological Answer:

  • Purity Verification : Use preparative HPLC to isolate impurities (e.g., residual Pd or unreacted intermediates) that may skew toxicity profiles .
  • Dose-Response Analysis : Perform acute toxicity studies in rodents (OECD 423) with rigorous control of solvent vehicles (e.g., avoid DMSO if oxidizing thioether groups) .
  • Mechanistic Studies : Use in vitro hepatocyte models to distinguish intrinsic toxicity from metabolite-driven effects (e.g., CYP-mediated bioactivation) .

Q. Q6. What computational approaches predict the compound’s binding affinity to target proteins?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Glide to model interactions with kinase ATP-binding pockets (e.g., EGFR or CDK2). Prioritize poses with hydrogen bonds to the triazole ring and hydrophobic contacts with the ethoxyphenyl group .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.5 Å) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to correlate electronic properties (HOMO-LUMO gap) with experimental IC50 values .

Q. Q7. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Substituent Variation : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., 4-CF3) or bulky (e.g., 4-tert-butyl) groups to probe steric/electronic effects .
  • Bioisosteric Replacement : Substitute the thioacetamide with sulfonamide or phosphonate groups to modulate solubility and target engagement .
  • In Silico Screening : Use QSAR models trained on IC50 data from analogous triazolo-pyridazines to prioritize synthetic targets .

Q. Q8. What methods assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 h. Monitor degradation via UPLC-MS; identify major products (e.g., hydrolyzed thioether or oxidized triazole) .
  • Thermal Analysis : Perform TGA/DSC to determine melting points and detect polymorphic transitions (>150°C indicates thermal stability) .
  • Light Sensitivity : Use ICH Q1B guidelines to test photodegradation under UV/visible light (λ = 300–800 nm) .

Q. Q9. How can crystallography aid in understanding the compound’s solid-state behavior?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (acetone/water) to resolve bond lengths/angles and confirm regiochemistry of the triazole ring .
  • Powder XRD : Compare experimental patterns with simulated data (Mercury 4.3) to identify polymorphs .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···π contacts) influencing packing efficiency .

Q. Q10. What in vivo models are appropriate for toxicology evaluation?

Methodological Answer:

  • Acute Toxicity : Administer escalating doses (10–1000 mg/kg) to BALB/c mice (OECD 420). Monitor mortality, organ weights, and histopathology (liver/kidney) .
  • Genotoxicity : Perform Ames test (TA98/TA100 strains) and micronucleus assay in bone marrow cells .
  • Pharmacokinetics : Use LC-MS/MS to measure plasma half-life (t1/2) and bioavailability after oral/IP administration in rats .

Q. Q11. How to address regioselectivity challenges during triazole ring formation?

Methodological Answer:

  • Reaction Monitoring : Use in situ IR or Raman spectroscopy to track intermediate species (e.g., nitrene or diazo compounds) .
  • Computational Analysis : Compare activation energies (ΔG<sup>‡</sup>) for competing pathways (e.g., 1,2- vs. 1,3-dipolar cycloaddition) using DFT .
  • Protecting Groups : Introduce TEMPO or Boc groups to direct cyclization to the desired [1,2,4]triazolo[4,3-b] position .

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